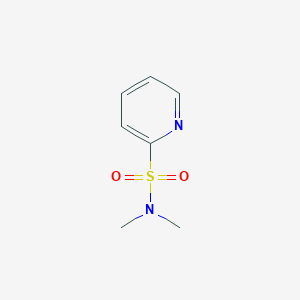

N,N-dimethylpyridine-2-sulfonamide

Description

Contextualization within Pyridine (B92270) and Sulfonamide Chemical Space

N,N-dimethylpyridine-2-sulfonamide belongs to the broader classes of pyridines and sulfonamides, two families of compounds with immense importance in chemistry and pharmacology. Pyridines are six-membered heterocyclic aromatic compounds containing one nitrogen atom, and their derivatives are found in a vast array of natural products, pharmaceuticals, and agrochemicals. The pyridine ring can act as a ligand for metal catalysts and can be functionalized at various positions to modulate the electronic and steric properties of a molecule.

Sulfonamides, characterized by the -SO₂NR₂ functional group, are another cornerstone of medicinal chemistry. acs.org Since the discovery of their antibacterial properties, sulfonamides have been developed into a wide range of therapeutic agents, including diuretics, anticonvulsants, and anti-inflammatory drugs. openaccesspub.orgresearchgate.net The sulfonamide group is a key pharmacophore that can engage in hydrogen bonding and other non-covalent interactions with biological targets. acs.org

The fusion of these two privileged scaffolds in this compound creates a molecule with a unique combination of properties. The pyridine nitrogen and the sulfonamide group can act in concert to influence the molecule's reactivity and biological activity.

Significance of the this compound Scaffold in Research

The this compound scaffold is particularly significant in the field of organic synthesis, where it has emerged as a versatile directing group for C-H activation reactions. nih.govrsc.org Directing groups are functional groups that can coordinate to a metal catalyst and position it in close proximity to a specific C-H bond, enabling its selective functionalization. rsc.org The pyridine nitrogen and the sulfonamide oxygen atoms of this compound can act as a bidentate ligand, directing the catalyst to activate C-H bonds at specific positions on the pyridine ring or on an adjacent aromatic ring. This has enabled the development of novel and efficient methods for the synthesis of complex molecules.

Beyond its role as a directing group, the this compound moiety is also being explored as a pharmacophore in its own right. The combination of the pyridine and sulfonamide motifs can lead to compounds with a range of biological activities. For instance, pyridine sulfonamides have shown potential as antibacterial, anti-inflammatory, and antiviral agents. ontosight.ai The N,N-dimethyl substitution on the sulfonamide nitrogen can influence the compound's solubility, metabolic stability, and pharmacokinetic properties.

Historical Development and Evolution of Related Sulfonamide Research Paradigms

The story of sulfonamide research began in the 1930s with the discovery of the antibacterial activity of Prontosil, a red dye. slideshare.net It was later found that Prontosil was a prodrug that was metabolized in the body to release the active agent, sulfanilamide. openaccesspub.org This discovery ushered in the era of sulfa drugs and revolutionized the treatment of bacterial infections. openaccesspub.org

The initial focus of sulfonamide research was on developing new antibacterial agents with improved efficacy and a broader spectrum of activity. This led to the synthesis and evaluation of thousands of sulfonamide derivatives. A key breakthrough was the discovery of sulfapyridine (B1682706) in 1937, which was highly effective against pneumonia. wikipedia.org

Over time, the research paradigm for sulfonamides expanded beyond antibacterial agents. It was discovered that by modifying the structure of the sulfonamide, a wide range of other pharmacological activities could be achieved. openaccesspub.org This led to the development of sulfonamide-based drugs for a variety of conditions, including diabetes, glaucoma, and epilepsy. The ability of the sulfonamide group to act as a bioisostere for other functional groups, such as carboxylic acids, has also been a key driver in its widespread use in medicinal chemistry. researchgate.net The development of this compound and its application as a directing group represents a more recent evolution in sulfonamide research, highlighting the continued versatility and importance of this chemical class.

Structure

3D Structure

Properties

IUPAC Name |

N,N-dimethylpyridine-2-sulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O2S/c1-9(2)12(10,11)7-5-3-4-6-8-7/h3-6H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVFMNAOVVZQKLB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)C1=CC=CC=N1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for N,n Dimethylpyridine 2 Sulfonamide and Its Derivatives

Direct Synthesis Strategies

Direct synthesis strategies for N,N-dimethylpyridine-2-sulfonamide primarily involve the formation of the sulfonamide bond as a key step. This can be achieved through the sulfonylation of pyridine (B92270) precursors or by amination and alkylation of a pre-formed sulfonyl group.

Sulfonylation of Pyridine Precursors

This approach involves the reaction of a suitable pyridine-containing amine with a sulfonylating agent. While direct sulfonylation of 2-aminopyridine (B139424) with dimethylsulfamoyl chloride can be envisioned, the more common and well-documented route involves the preparation of a sulfonyl chloride derivative first, followed by amination.

A crucial intermediate in many synthetic routes is pyridine-2-sulfonyl chloride. This can be synthesized from readily available starting materials such as 2-mercaptopyridine (B119420). The oxidation of 2-mercaptopyridine with an oxidizing agent like sodium hypochlorite (B82951) in concentrated sulfuric acid provides pyridine-2-sulfonyl chloride in good yield. Another method involves the treatment of sodium 2-pyridinesulfinate with N-chlorosuccinimide. chemicalbook.com

The general principle of sulfonylation of an amine is demonstrated in the synthesis of N-(4-acetylphenyl)-4-methylbenzenesulfonamide, where 4-aminoacetophenone is reacted with 4-toluenesulfonyl chloride in the presence of pyridine as a catalyst. rsc.orgresearchgate.net

Table 1: Synthesis of Pyridine-2-sulfonyl Chloride

| Starting Material | Reagents and Conditions | Product | Yield (%) | Reference(s) |

| 2-Mercaptopyridine | 1. Conc. H₂SO₄, -15°C 2. aq. NaClO (10-15%), < 10°C | Pyridine-2-sulfonyl chloride | 72 | |

| Sodium 2-pyridinesulfinate | N-chlorosuccinimide, CH₂Cl₂ | Pyridine-2-sulfonyl chloride | Not specified | chemicalbook.com |

Amination and Alkylation Approaches to the Sulfonamide Moiety

This is the most direct and widely employed method for the synthesis of this compound. It starts with pyridine-2-sulfonyl chloride, which is then reacted with dimethylamine (B145610) to form the desired product.

A highly effective method for this transformation is the transition-metal-free amination of pyridine-2-sulfonyl chloride using magnesium amides. The use of dimethylamine in the form of a magnesium amide reagent (R₂NMgCl·LiCl) would lead directly to this compound. This approach is noted for its mild conditions and high yields.

Another strategy involves the use of dimethylformamide (DMF) as a source of the dimethylamino group. In some procedures, heating a suitable chloro-substituted pyridine with DMF can lead to dimethylamination. researchgate.netresearchgate.net Refluxing a heterocyclic compound with dimethylsulfamoyl chloride in the presence of a base like potassium carbonate is also a viable method for introducing the N,N-dimethylsulfonamide group. asianpubs.org

Table 2: Synthesis of Pyridine Sulfonamides via Amination

| Starting Material | Reagents and Conditions | Product | Yield (%) | Reference(s) |

| Pyridine-2-sulfonyl chloride | Ammonia | 3-Mercaptopyridine-2-sulfonamide (after further steps) | Not specified | ontosight.ai |

| Crude sulfonyl chloride | Amine, pyridine, CH₂Cl₂ | N-substituted sulfonamide | Not specified | chemicalbook.com |

| 2-Chloropyridine-3-sulfonyl chloride | Primary anilines, triethylamine, dioxane, 60°C | 2-Chloro-N-(aryl)pyridinesulfonamides | 70-82 | mdpi.com |

| 2-Cyano-5-(2,2,2-trifluoroethoxy)-6-trifluoromethyl-1H-imidazo(4,5-b)pyridine | Dimethylsulfamoyl chloride, K₂CO₃, acetonitrile, reflux | 1H(3H)-2-Cyano-1,(3)-dimethylsulfamoyl-5-(2,2,2-trifluoroethoxy)-6-trifluoromethylimidazo(4,5-b)pyridine | Not specified | asianpubs.org |

Indirect and Multi-Step Synthetic Routes

Indirect methods involve the synthesis of a functionalized pyridine ring system, which is then converted to the target sulfonamide, or the modification of a pre-existing sulfonamide derivative.

Transformations of Pre-functionalized Pyridine Systems

This strategy focuses on building the desired molecule by modifying a pyridine ring that already contains some of the required functionalities or can be readily converted to them.

One such approach is the functionalization of a pre-formed pyridine sulfonamide. For instance, ortho-functionalization of heteroaryl sulfonamides can be achieved using organometallic reagents like TMPMgCl·LiCl. uni-muenchen.de This allows for the introduction of various substituents on the pyridine ring adjacent to the sulfonamide group. Another example is the palladium-catalyzed meta-C–H arylation and alkylation of benzylsulfonamides, demonstrating the possibility of functionalizing other positions on the aromatic ring. nih.gov

The synthesis of substituted pyridines from pyridine N-oxides also represents a versatile indirect route. nih.govarkat-usa.org The N-oxide can be functionalized at the 2-position, and subsequent removal of the oxygen atom can lead to the desired substituted pyridine, which can then be converted to the sulfonamide.

Functional Group Interconversions on Sulfonamide Derivatives

In this approach, a sulfonamide derivative is synthesized and then subjected to further chemical transformations to arrive at the final desired product. This is particularly useful for creating a library of related compounds.

An example of this is the conversion of 2-chloro-N-(aryl)pyridinesulfonamides into 2-hydrazinyl-N-(aryl)pyridinesulfonamides by reaction with hydrazine (B178648) hydrate. mdpi.com This demonstrates the possibility of replacing a substituent on the pyridine ring while the sulfonamide moiety remains intact.

Another illustration is the transformation of primary pyridine-3-sulfonamides into more complex heterocyclic systems, such as N-(5-amino-1H-1,2,4-triazol-3-yl)pyridine-3-sulfonamides, through a two-step reaction sequence involving dimethyl N-cyanoiminodithiocarbonate and hydrazine. mdpi.com These examples highlight the utility of the sulfonamide group as a stable platform for further molecular elaboration.

Advanced Synthetic Techniques and Process Optimization

To improve the efficiency, selectivity, and environmental friendliness of the synthesis of this compound and its derivatives, advanced synthetic techniques and process optimization studies are employed.

Multi-component reactions (MCRs) offer an advanced approach to synthesize complex pyridine derivatives bearing sulfonamide moieties in a single step from simple starting materials. rsc.orgresearchgate.netrsc.org These reactions are highly atom-economical and can rapidly generate molecular diversity.

Process optimization plays a crucial role in making synthetic routes more practical and scalable. For instance, in a sulfonylation reaction, a study showed that by switching from pyridine as a solvent to dichloromethane (B109758) with a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP), the yield of the desired monosulfonylated product was significantly increased from 68% to 98%, with high purity. nih.govresearchgate.net This not only improved the efficiency but also avoided the use of a large amount of a potentially problematic solvent. Such optimization studies are vital for the industrial production of these compounds.

Microwave-Assisted Synthesis of Sulfonamide Derivatives

Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating chemical reactions, offering significant advantages over conventional heating methods. scirp.org This approach has been successfully applied to the synthesis of various sulfonamide derivatives, leading to remarkably shorter reaction times, higher yields, and often, the prevention of byproduct formation. researchgate.netscirp.org

One notable microwave-assisted method involves the direct reaction of sulfonic acids or their salts with an amine. researchgate.net In a two-step, one-pot procedure, the sulfonic acid is first converted to the corresponding sulfonyl chloride in situ using 2,4,6-trichloro- researchgate.netnih.govtandfonline.com-triazine (TCT). researchgate.net This intermediate then reacts with the amine to furnish the desired sulfonamide. researchgate.net The use of microwave irradiation at temperatures between 50°C and 80°C can reduce reaction times to as little as 30 minutes, a significant improvement over conventional methods. researchgate.net

Another application is the synthesis of complex heterocyclic sulfonamides, such as pyrazoline derivatives. nih.gov In these multi-step syntheses, microwave irradiation can be used to efficiently prepare intermediates and to drive the final cyclization reaction, demonstrating the versatility of this technique. nih.govtandfonline.com The synthesis of organometallic sulfonamide complexes has also been achieved using microwave irradiation, providing a fast and environmentally friendly route with high yields. mdpi.com

Table 1: Examples of Microwave-Assisted Sulfonamide Synthesis

| Starting Materials | Product Type | Conditions | Key Advantages | Reference |

|---|---|---|---|---|

| Sulfonic acid/salt, Amine, TCT | Diverse Sulfonamides | Microwave, 80°C (20 min) then 50°C (10 min) | Short reaction time, high yield, avoids unstable sulfonyl chlorides. | researchgate.net |

| Chalcone derivative, p-hydrazinobenzenesulfonamide hydrochloride | Pyrazoline Sulfonamide | Microwave, 200°C, 300W (7 min) | First-time synthesis of specific derivatives. | nih.gov |

| Sulfanilamide, Phthalic acid | Phthaloyl-sulfonamide derivative | Microwave, DMF | 97% yield, significantly higher than conventional heating (91%). | scirp.org |

| Sulfonamide derived from phenylpiperazine, Copper (II) | Organometallic Sulfonamide Complex | Microwave, 250 Hz (3 min) | Fast, high yield (82%), environmentally friendly. | mdpi.com |

Solid-Phase Organic Synthesis (SPOS) of Sulfonamide Compounds

Solid-phase organic synthesis (SPOS) is a cornerstone of combinatorial chemistry, enabling the rapid generation of large libraries of compounds for applications such as drug discovery. nih.govresearchgate.net In SPOS, molecules are built upon an insoluble polymer support, which simplifies purification to a mere filtration and washing process, allowing for the use of excess reagents to drive reactions to completion. researchgate.netimperial.ac.uk

This methodology has been effectively used to create libraries of sulfonamides. For instance, a library of benzylamine-derived sulfonamides was constructed using SPOS, yielding compounds with high purity. nih.gov The synthesis typically involves attaching a suitable building block to a resin via a linker, performing the necessary chemical transformations, and finally cleaving the desired product from the solid support. imperial.ac.uk

A key innovation in this area is the integration of microwave heating with SPOS (MASPOS), which accelerates the synthetic process. nih.gov This combined approach has been used for the synthesis of indole (B1671886) sulfonamides, where a crucial on-resin copper(II)- or palladium(II)-catalyzed heteroannulation step was performed under microwave irradiation. nih.gov The choice of resin, such as 2-chlorotrityl chloride (2-CTC) resin, and linkers is critical for the success of the synthesis, and various strategies have been developed to introduce the sulfonamide functionality onto the solid support. imperial.ac.uk

Table 2: Key Aspects of Solid-Phase Sulfonamide Synthesis

| Technique/Component | Description | Example Application | Reference |

|---|---|---|---|

| General SPOS | Synthesis on an insoluble polymer support, simplifying purification and allowing use of excess reagents. | Construction of a benzylamine-derived sulfonamide library. | imperial.ac.uknih.gov |

| Microwave-Assisted SPOS (MASPOS) | Combines SPOS with microwave heating to accelerate reactions. | Split-pool combinatorial synthesis of indole sulfonamides via on-resin catalytic heteroannulation. | nih.gov |

| On-Resin SIA Synthesis | Synthesis of sulfonimidamide (SIA) pseudopeptides directly on the solid support from a resin-bound peptide and a sulfonimidoyl chloride. | Preparation of SIA pseudopeptides on 2-CTC, Wang, and Rink amide resins. | |

| Linker Strategy | The chemical group connecting the molecule to the resin, designed for stability during synthesis and selective cleavage for release. | Ellman's acylsulfonamide "safety-catch" linker, which is stable until activated for cleavage. | imperial.ac.uk |

Solvent-Free Methods in Sulfonamide Preparation

Solvent-free synthesis is a key principle of green chemistry, aiming to reduce environmental pollution and production costs by eliminating the need for harmful organic solvents. sid.irgoogle.com These reactions, often conducted by grinding solid reagents together or using minimal heating, can lead to shorter reaction times, higher yields, and simplified work-up procedures. sid.irresearchgate.net

A general and convenient solvent-free method for preparing N-aryl and N-alkylsulfonamides involves the direct reaction of an amine with a sulfonyl chloride at room temperature. researchgate.net This approach demonstrates high chemoselectivity, allowing for the sulfonylation of an amino group in the presence of hydroxyl groups without protection. researchgate.net

Another efficient solvent-free protocol utilizes microwave irradiation in the absence of a solvent. The aza-Michael addition of sulfonamides to α,β-unsaturated esters proceeds efficiently in the presence of catalytic sodium hydroxide (B78521) (NaOH) and a phase-transfer catalyst like tetrabutylammonium (B224687) bromide (TBAB) under microwave conditions to afford N,N-dialkyl sulfonamides. sid.ir Similarly, N-sulfonylformamidines can be synthesized by the direct condensation of a sulfonamide with N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA) at room temperature without any metal catalyst or solvent. rsc.org The preparation of dibenzenesulfonimide (B1583796) has also been achieved by the solvent-free grinding of benzenesulfonamide, benzene (B151609) sulfonyl chloride, and solid NaOH in a ball mill. google.com

Catalytic Approaches in this compound Formation

Catalysis offers elegant and efficient pathways for the synthesis of sulfonamides, often providing higher selectivity and milder reaction conditions compared to stoichiometric methods. Various catalytic systems, including nucleophilic, transition metal, and organocatalytic approaches, have been developed for the formation and derivatization of the sulfonamide scaffold.

Nucleophilic Catalysis in Sulfonylation Reactions

Nucleophilic catalysis in sulfonylation reactions typically involves the activation of a sulfonyl donor by a catalyst, which forms a highly reactive intermediate. This intermediate is then more susceptible to attack by an amine. 4-Dimethylaminopyridine (DMAP) is a well-known and highly effective nucleophilic catalyst for acylation and sulfonylation reactions. beilstein-journals.org It reacts with the sulfonyl chloride to form a sulfonyl-DMAP intermediate, which is a more potent sulfonating agent. beilstein-journals.org This catalytic approach has proven superior to using non-nucleophilic bases like collidine, especially for the sulfonylation of amines on a solid support. beilstein-journals.org

Biomimetic approaches have also been explored, using small peptides containing π-methyl-histidine as catalysts. nih.gov These peptides are thought to function via nucleophilic attack by the imidazole (B134444) moiety on the electrophilic sulfonylating agent, creating a reactive N-methyl imidazolium (B1220033) intermediate. nih.gov This strategy has been successfully applied to the enantioselective desymmetrization of meso-1,3-diols through monosulfonylation, showcasing the potential for high selectivity in complex molecular frameworks. nih.gov

Transition Metal Catalysis for N-Alkylation of Sulfonamides

While the sulfonamide bond is often formed from a sulfonyl chloride, a key step in synthesizing N,N-disubstituted sulfonamides is the N-alkylation of a primary sulfonamide. Transition metal catalysis, particularly through the "borrowing hydrogen" or "hydrogen autotransfer" mechanism, provides an atom-economical and environmentally benign method for this transformation. acs.orgrsc.org This approach uses readily available and non-toxic alcohols as alkylating agents, with water as the only byproduct. acs.orgcardiff.ac.uk

Catalyst systems based on both precious metals (ruthenium, iridium) and earth-abundant first-row transition metals (manganese, iron, copper) have been developed. acs.orgionike.comacs.org

Manganese: A well-defined Mn(I) PNP pincer complex efficiently catalyzes the mono-N-alkylation of a diverse range of aryl and alkyl sulfonamides with primary benzylic and aliphatic alcohols, achieving excellent yields. acs.orgcardiff.ac.uk However, sulfonamides containing a pyridine ring have shown resistance to alkylation under these conditions, possibly due to catalyst inhibition. acs.org

Iridium: A water-soluble iridium complex, [CpIr(biimH2)(H2O)][OTf]2, acts as a metal-ligand bifunctional catalyst for the N-alkylation of sulfonamides with alcohols in water under microwave irradiation. rsc.org Another system using [CpIrCl2]2 with a base is also highly versatile. acs.org

Iron: An inexpensive and environmentally benign FeCl2/K2CO3 system has been successfully used for the N-alkylation of sulfonamides with benzylic alcohols, proceeding with high selectivity and yields. ionike.com

Table 3: Comparison of Transition Metal Catalysts for N-Alkylation of Sulfonamides

| Metal Catalyst | Alkylating Agent | Key Features | Average Yield | Reference |

|---|---|---|---|---|

| Mn(I) PNP pincer complex | Benzylic and primary aliphatic alcohols | Earth-abundant metal, broad substrate scope for sulfonamides. | 85% (32 examples) | acs.orgcardiff.ac.uk |

| [CpIr(biimH2)(H2O)][OTf]2 | Alcohols | Water-soluble, metal-ligand bifunctional, microwave conditions. | 74-91% | rsc.org |

| FeCl2/K2CO3 | Benzylic alcohols | Environmentally benign, inexpensive, high selectivity. | >90% | ionike.com |

| [CpIrCl2]2/t-BuOK | Various alcohols | Low catalyst loading (0.050–1.5 mol %), versatile system. | Good to excellent | acs.org |

Organocatalysis in this compound Synthesis

Organocatalysis utilizes small, metal-free organic molecules to accelerate chemical reactions, offering an alternative to metal-based catalysts that is often cheaper, less toxic, and more stable. acs.org In the context of sulfonamide synthesis and derivatization, organocatalysts have been employed in several key transformations.

Proline and its derivatives are prominent organocatalysts. nih.gov For example, a proline-derived secondary amine catalyst has been used for the direct asymmetric fluorination of aldehydes using N-fluorodibenzenesulfonimide (NFSI) as the fluorine source, demonstrating the role of sulfonamides as reagents in organocatalytic reactions. acs.orgacs.org While this is not a synthesis of the sulfonamide itself, it highlights the synergy between the fields.

More directly related to sulfonamide modification, chiral pyridine-N-oxides, which act as nucleophilic organocatalysts, have been developed for the highly enantioselective N-acylative desymmetrization of sulfonimidamides. rsc.org DFT calculations and experimental evidence support a mechanism where the catalyst activates a chloroformate to form an O-acyloxypyridinium cation intermediate. The subsequent nucleophilic attack by the sulfonimidamide is the enantioselectivity-determining step, controlled by steric factors and hydrogen bonding interactions. rsc.org These advanced methods showcase the power of organocatalysis to create chiral sulfur(VI)-stereocenters with high precision. rsc.org

Chemical Reactivity and Mechanistic Investigations of N,n Dimethylpyridine 2 Sulfonamide

Reactivity at the Sulfonamide Nitrogen Center

The sulfonamide group, -SO₂N(CH₃)₂, significantly influences the molecule's electronic properties. The nitrogen atom in this tertiary sulfonamide exhibits distinct reactivity compared to its primary or secondary analogues.

N-alkylation of sulfonamides is a common transformation that typically requires the presence of an acidic proton on the sulfonamide nitrogen. This proton can be removed by a base to generate a nucleophilic sulfonamide anion, which then reacts with an alkylating agent. In the case of N,N-dimethylpyridine-2-sulfonamide, the nitrogen atom is tertiary, meaning it lacks a proton for deprotonation.

Consequently, direct N-alkylation at the sulfonamide nitrogen is not a feasible reaction pathway for this compound. The synthesis of N-alkylated sulfonamides generally proceeds through methods like the Mitsunobu–Fukuyama reaction or direct alkylation, both of which start from primary or secondary sulfonamides. nih.gov For instance, manganese-catalyzed N-alkylation has been demonstrated for a variety of aryl and alkyl sulfonamides using alcohols as the alkylating agents, but this "borrowing hydrogen" methodology relies on the presence of an N-H bond for the reaction to proceed. acs.org A study noted that a sulfonamide containing a pyridine (B92270) ring did not yield the N-alkylated product, which was attributed to potential coordination of the pyridine nitrogen to the catalyst, inhibiting the reaction. acs.org

Similar to N-alkylation, the acylation and sulfonylation of the sulfonamide nitrogen center are predicated on the existence of a replaceable hydrogen atom. These reactions typically involve the treatment of a primary or secondary sulfonamide with an acyl or sulfonyl chloride in the presence of a base. The base facilitates the deprotonation of the sulfonamide, forming a reactive anion that attacks the electrophilic acyl or sulfonyl source.

Given that this compound is a tertiary sulfonamide, it cannot be further acylated or sulfonylated at the nitrogen atom. The synthesis of N-acylsulfonamides is achieved by reacting primary amines first with arylsulfonyl chlorides and then with acyl chlorides. researchgate.net The use of catalysts like 4-dimethylaminopyridine (B28879) (DMAP) can enhance the efficiency of sulfonylation on primary and secondary amines by forming a highly reactive sulfonyl-DMAP intermediate. nih.gov

The nitrogen atom of the sulfonamide group in this compound is generally considered non-nucleophilic. This is due to two main factors: the strong electron-withdrawing effect of the adjacent sulfonyl group (-SO₂-), which significantly reduces the electron density on the nitrogen, and the steric hindrance caused by the two methyl groups.

However, the pyridine nitrogen atom possesses a lone pair of electrons and can act as a nucleophile. Pyridine and its derivatives are known to function as nucleophilic catalysts in various reactions, such as acylations. nih.govwikipedia.org The nucleophilicity of the pyridine nitrogen can be influenced by substituents on the ring. The N,N-dimethylsulfonamide group at the 2-position is strongly electron-withdrawing, which reduces the basicity and nucleophilicity of the pyridine nitrogen compared to pyridine itself. libretexts.org Despite this, the pyridine nitrogen can still participate in reactions, particularly in coordinating to metal centers, which can sometimes inhibit catalysis but is also a key step in its function as a directing group for C-H functionalization. nih.govchemrxiv.org

Reactivity of the Pyridine Ring System

The pyridine ring in this compound is electron-deficient due to the electronegativity of the ring nitrogen. This deficiency is further intensified by the potent electron-withdrawing nature of the 2-sulfonyl group. This electronic character largely dictates the patterns of substitution on the ring.

Pyridine itself is generally resistant to electrophilic aromatic substitution (EAS) due to its electron-deficient nature. When such reactions do occur, they typically require harsh conditions and proceed at the C3 (meta) position. The presence of the strongly deactivating N,N-dimethylsulfonamide group at the C2 position further disfavors EAS. If substitution were forced, it would be directed away from the electron-poor regions. The C3 and C5 positions are the most likely sites for electrophilic attack, with C5 being generally preferred in 2-substituted pyridines bearing deactivating groups. C-H functionalization reactions, often catalyzed by transition metals, have become a more effective way to introduce substituents onto pyridine rings, utilizing directing groups to control regioselectivity. nih.govrsc.org The pyridine nitrogen or the sulfonamide group itself can serve as directing groups to functionalize specific C-H bonds. nih.govrsc.org

Nucleophilic aromatic substitution (SNAr) is a characteristic reaction of electron-deficient aromatic rings, such as pyridine, especially when a good leaving group is present. byjus.com The N,N-dimethylsulfonamide group at C2 activates the ring for SNAr, particularly at the C4 and C6 positions.

A key example involves 2-Chloro-N,N-dimethylpyridine-4-sulfonamide , where the chlorine atom at the C4 position is activated for displacement by nucleophiles. biosynth.com The reaction proceeds via an addition-elimination mechanism, where the nucleophile attacks the carbon bearing the leaving group, forming a negatively charged intermediate known as a Meisenheimer complex. This intermediate is stabilized by the electron-withdrawing effects of both the ring nitrogen and the sulfonyl group. Subsequent elimination of the chloride ion restores the aromaticity of the ring. byjus.comstrath.ac.uk A variety of nucleophiles, including amines, alkoxides, and thiolates, can participate in such reactions. d-nb.info

Elucidation of Reaction Mechanisms and Pathways

The formation and subsequent reactions of pyridine-2-sulfonamides are governed by several potential mechanistic routes. The specific pathway is often dictated by the reaction conditions, the nature of the reactants, and the presence of catalysts or additives.

Proposed Mechanisms for Sulfonylation

The synthesis of sulfonamides from sulfonyl chlorides and amines can proceed through two primary and distinct mechanisms: a direct sulfonylation or a nucleophilic addition-type pathway. nih.gov

In a direct sulfonylation mechanism, a base is used to deprotonate the amine, increasing its nucleophilicity and facilitating a direct attack on the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride leaving group.

Alternatively, a nucleophilic addition-type mechanism is often operative, especially when a nucleophilic catalyst such as 4-(N,N-dimethylamino)pyridine (DMAP) is employed. nih.govresearchgate.net This pathway involves the initial formation of a highly reactive intermediate. For the synthesis of a pyridine-2-sulfonamide (B152805), this would proceed as follows:

The nucleophilic catalyst (e.g., DMAP) attacks the pyridine-2-sulfonyl chloride, displacing the chloride and forming a stable sulfonyl-pyridinium intermediate. nih.gov

This intermediate is highly activated towards nucleophilic attack.

The amine (in this case, dimethylamine) then attacks the sulfur atom of the activated intermediate, leading to the formation of the this compound and regeneration of the catalyst. nih.govwikipedia.org

A plausible mechanism specific to the sulfonylation of a pyridine substrate involves the initial N-sulfonylation of the pyridine ring itself to generate a pyridinium (B92312) salt. acs.org This intermediate activates the picolyl position for subsequent reactions. acs.org In the context of forming this compound, the reaction of pyridine-2-sulfonyl chloride with dimethylamine (B145610) is the key step. The presence of a pyridine ring in the sulfonyl chloride itself introduces unique electronic properties. The reaction of 2-pyridylzinc reagents with 2,4,6-trichlorophenyl chlorosulfate (B8482658) (TCPC) has been shown to yield stable 2,4,6-trichlorophenyl pyridine-2-sulfonate (B372464) esters. These esters can then react with amines to form the desired sulfonamide, avoiding the unstable pyridine-2-sulfonyl chloride intermediate. mit.edu

| Mechanism | Key Feature | Intermediate | Typical Conditions | Reference |

|---|---|---|---|---|

| Direct Sulfonylation | Base-mediated direct attack of amine on sulfonyl chloride. | None (transition state) | Presence of a non-nucleophilic base (e.g., triethylamine). | nih.gov |

| Nucleophilic Addition (DMAP-catalyzed) | Formation of a highly reactive intermediate with a nucleophilic catalyst. | Sulfonyl-DMAP complex | Catalytic amount of DMAP. | nih.govhuji.ac.il |

| Via Pyridinium Salt | Initial N-sulfonylation of a pyridine substrate to activate it. | N-sulfonyl pyridinium salt | Pyridine substrate, sulfonyl chloride. | acs.org |

| Via Sulfonate Ester | Formation of a stable sulfonate ester intermediate which then reacts with an amine. | Aryl or alkyl sulfonate ester | Organozinc reagent, aryl chlorosulfate, then amine. | mit.edu |

Detailed Understanding of Nucleophilic Addition and Elimination Processes

The formation of this compound from pyridine-2-sulfonyl chloride and dimethylamine is a classic example of a nucleophilic acyl substitution, more accurately, a nucleophilic addition-elimination reaction at a sulfonyl center.

The mechanism is greatly influenced by catalysts like DMAP. nih.gov The unique capability of DMAP stems from its nature as a superior nucleophilic catalyst compared to other bases like pyridine or collidine. nih.govresearchgate.netresearchgate.net The process unfolds as follows:

Nucleophilic Addition: The lone pair of electrons on the ring nitrogen of DMAP attacks the electrophilic sulfur atom of the pyridine-2-sulfonyl chloride. This is the addition step.

Intermediate Formation: A tetrahedral intermediate is transiently formed, which then collapses.

Elimination: The chloride ion is eliminated, resulting in the formation of a stable and highly reactive 1-(pyridine-2-sulfonyl)-4-(dimethylamino)pyridinium salt. nih.gov The positive charge on this intermediate is resonance-stabilized by the dimethylamino group, making it significantly more stable and lower in energy compared to intermediates formed with less nucleophilic catalysts like collidine. nih.govhuji.ac.il

Nucleophilic Attack by Amine: The dimethylamine then acts as the nucleophile, attacking the activated sulfonyl center of the pyridinium salt intermediate.

Final Elimination: The DMAP molecule is eliminated as the leaving group, yielding the final product, this compound, and regenerating the DMAP catalyst. nih.govwikipedia.org

This nucleophilic addition-elimination pathway is not limited to the formation of the sulfonamide itself. The pyridine ring can also be subject to nucleophilic attack, particularly when activated. For instance, an initially formed N-nitropyridinium salt can undergo the addition of a nucleophile (like sulfite) to form a 1,2-dihydropyridine intermediate, which then rearranges. iust.ac.ir Similarly, the synthesis of sulfonamides from vinyl sulfones proceeds through an addition-elimination sequence. eurjchem.com

| Step No. | Process | Description | Reference |

|---|---|---|---|

| 1 | Catalyst Addition | DMAP attacks the sulfonyl chloride. | nih.gov |

| 2 | Intermediate Formation | A resonance-stabilized sulfonyl-DMAP pyridinium salt is formed upon elimination of chloride. | nih.govhuji.ac.il |

| 3 | Amine Attack | Dimethylamine attacks the activated sulfonyl center of the intermediate. | nih.gov |

| 4 | Catalyst Regeneration | DMAP is eliminated as a leaving group, yielding the final sulfonamide product. | nih.govwikipedia.org |

Radical Pathways in Sulfonamide Synthesis and Reactivity

Beyond ionic pathways, radical mechanisms offer alternative and powerful routes for the synthesis and functionalization of sulfonamides. These processes often occur under mild conditions, driven by photochemistry or electrochemistry, and involve key sulfonyl or nitrogen-centered radical intermediates.

Generation of Sulfonyl and Sulfamoyl Radicals:

Photocatalysis: Visible-light photoredox catalysis can be used to generate sulfamoyl radicals from N-aminopyridinium salts and a sulfur dioxide source like DABSO (1,4-diazabicyclo[2.2.2]octane·bis(sulfur dioxide) adduct). chemrxiv.orgchemrxiv.org The proposed mechanism involves the single-electron reduction of the N-aminopyridinium salt by an excited photocatalyst to generate a nitrogen-centered radical. This radical then traps SO₂ to form the key sulfamoyl radical, which can be intercepted by olefins. chemrxiv.org

Electrochemistry: Anodic oxidation provides another route to radical intermediates. The electrochemical coupling of thiols and amines to form sulfonamides proceeds via the generation of an aminium radical intermediate through electro-oxidation of the amine. rsc.orgacs.org Similarly, direct electrochemical synthesis from arenes, SO₂, and amines involves the initial anodic oxidation of the arene to a radical cation. nih.gov

Reactivity of this compound Precursors and Derivatives:

Radical Cyclization: The sulfonamide group can act as a linker to facilitate intramolecular radical cyclizations. For instance, N-(bromoaryl)pyridine-sulfonamides can undergo radical cyclization where a generated aryl radical attacks the pyridine ring. urjc.es In other systems, an initial radical cyclization onto an ene-sulfonamide can produce an α-sulfonamidoyl radical, which then eliminates a sulfonyl radical to form a cyclic imine. nih.gov

Remote C-H Functionalization: N-centered radicals generated from sulfonamides can participate in remote C(sp³)–H functionalization. In a process involving visible-light induction, N-centered radicals formed from N-amidopyridinium salts can undergo a 1,5-hydrogen atom transfer (1,5-HAT) to create a more stable alkyl radical, which can then be functionalized. acs.org This highlights a pathway for modifying aliphatic chains attached to a sulfonamide moiety.

These radical pathways underscore the versatility of the sulfonamide group, not just as a stable functional group, but also as a reactive handle for advanced molecular construction under specific catalytic conditions. nih.govresearchgate.net

Coordination Chemistry of N,n Dimethylpyridine 2 Sulfonamide As a Ligand

Ligand Design Principles and Donor Atom Characteristics

The efficacy of N,N-dimethylpyridine-2-sulfonamide as a ligand stems from the specific arrangement and electronic properties of its potential donor atoms. The molecule incorporates both a pyridine (B92270) ring and a sulfonamide group, providing multiple sites for metal coordination.

This compound presents several potential coordination sites, primarily the nitrogen atom of the pyridine ring and the oxygen or nitrogen atoms of the sulfonamide group. The pyridine nitrogen, a soft donor, is a common and strong coordination site for a wide range of transition metals. Studies on related pyridinylsulfonamide ligands, such as N-3-pyridinylmethanesulfonamide, have shown that coordination to metals like Palladium(II) and Platinum(II) occurs exclusively through the pyridine nitrogen atom. researchgate.net

The sulfonamide moiety offers more complex coordination behavior and is generally considered a harder donor site. While less common, the sulfonamide nitrogen can act as a donor atom. academie-sciences.fr Research on related tertiary sulfonamide ligands has demonstrated that the nitrogen atom can coordinate to metal centers like Rhenium(I). nih.govacs.orgnih.govresearchgate.net This coordination event is accompanied by a rehybridization of the sulfonamide nitrogen from sp² to sp³, making it a more effective donor. nih.govacs.orgnih.gov This transformation is crucial as it facilitates the formation of stable metal-nitrogen bonds of normal length, a phenomenon once considered rare for tertiary sulfonamides within flexible ligand frameworks. nih.govresearchgate.net

The this compound ligand possesses considerable conformational flexibility due to the single bonds connecting the pyridine ring to the sulfur atom and the sulfur atom to the dimethylamino group. This flexibility allows the ligand to adopt various conformations to accommodate the geometric preferences of different metal centers. It can act as a monodentate ligand, typically coordinating through the pyridine nitrogen, or as a bidentate chelating ligand, involving both the pyridine nitrogen and one of the sulfonamide atoms (oxygen or nitrogen).

Studies on analogous flexible tridentate sulfonamide ligands, such as those derived from diethylenetriamine, have shown that the conformational freedom of the chelate rings does not prevent the sulfonamide nitrogen from being a good donor. nih.govacs.orgnih.gov This indicates that even in a flexible scaffold like that of this compound, stable chelate rings can be formed, which is a critical aspect for its application in catalysis and materials science.

Synthesis and Characterization of Metal Complexes

The versatile donor properties of this compound allow for the synthesis of a wide array of metal complexes with various transition metals.

Rhenium(I): Rhenium(I) tricarbonyl complexes are of significant interest, partly for their potential applications in radiopharmaceuticals. Research on related tridentate ligands featuring a central tertiary sulfonamide nitrogen has shown the successful formation of facial fac-[Re(CO)₃L]⁺ complexes. nih.govnih.gov In these structures, the ligand coordinates to the Rhenium(I) center through the tertiary sulfonamide nitrogen and two other donor atoms. nih.govacs.orgresearchgate.net The formation of these stable complexes is facilitated by the sp² to sp³ rehybridization of the sulfonamide nitrogen upon coordination. nih.gov

| Complex | Re(I)-N(sulfonamide) Bond Length (Å) | Reference |

|---|---|---|

| fac-[Re(CO)₃(N(SO₂Me)dien)]PF₆ | Statistically identical to dpa complex | nih.gov |

| fac-[Re(CO)₃(N(SO₂Me)dpa)]PF₆ | Normal length | nih.gov |

Palladium(II): Palladium(II) complexes are widely studied for their catalytic applications. Ligands containing a pyridine-sulfonamide framework readily form complexes with Pd(II). For instance, N-3-pyridinylmethanesulfonamide reacts with palladium(II) chloride to form a square-planar complex, cis-[Pd(PMSA)₂Cl₂], where the ligand coordinates through the pyridine nitrogen. researchgate.net Similarly, pyridylidene sulfonamides have been used to synthesize Pd(II) complexes for electrocatalysis. researchgate.net In related phosphine-sulfonamide systems, cationic palladium(II) complexes have been synthesized where the ligand coordinates in a bidentate fashion through the phosphorus and a sulfonamide oxygen atom. acs.org

Silver(I) and Gold(I): Silver(I) and Gold(I) complexes are known for their interesting structural features and applications in medicine and catalysis. While specific complexes with this compound are not extensively detailed, the synthesis of Ag(I) and Au(I) complexes with related ligands is well-established. For example, Ag(I) forms a variety of coordination polymers with substituted pyridine N-oxides, demonstrating its affinity for oxygen donors. acs.org Gold(I) complexes, often possessing high stability, can be synthesized through methods like transmetalation, where a carbene or other ligand is transferred from a silver complex to a gold precursor like [AuCl(S(CH₃)₂)]. rsc.org This route could be applicable for the synthesis of Au(I) complexes with this compound.

The metal complexes of this compound and its analogues exhibit significant structural diversity. The coordination geometry is highly dependent on the metal ion and the coordination mode of the ligand. For example, Re(I) typically forms octahedral complexes, nih.govacs.org while Pd(II) and Pt(II) favor square-planar geometries. researchgate.net

This variety leads to different types of isomerism. In square-planar complexes, both cis and trans isomers can be formed. For instance, with N-3-pyridinylmethanesulfonamide, both cis-[Pt(PMSA)₂X₂] (X = Cl, Br) and trans-[Pt(PMSA)₂I₂] have been synthesized and characterized. researchgate.net

Furthermore, the sulfonamide group itself introduces potential stereochemistry. While the sulfur atom in a simple sulfonamide is achiral, its replacement with an imido group to form a sulfonimidamide creates a stereogenic sulfur(VI) center. rsc.org This highlights the three-dimensional space around the sulfur atom, which can influence the stereochemistry of the resulting metal complexes. The assembly of individual complex molecules can also be influenced by counter-anions and solvent molecules, leading to the formation of different supramolecular architectures through hydrogen bonding. nih.gov

Catalytic and Supramolecular Applications of this compound Metal Complexes

The unique coordination properties of this compound make its metal complexes promising candidates for applications in catalysis and supramolecular chemistry.

Catalytic Applications: Palladium complexes bearing related sulfonamide-containing ligands have shown significant activity in a range of catalytic reactions.

Coupling Reactions: Palladium complexes with N-heterocyclic carbene-sulfonamide ligands have demonstrated high activity in carbonylative Suzuki-Miyaura and Sonogashira coupling reactions. researchgate.net

Olefin Oligomerization and Polymerization: Cationic palladium(II) complexes chelated by phosphine-sulfonamide ligands act as effective catalysts for ethylene (B1197577) oligomerization. acs.org The selectivity of the process, favoring either dimerization to 1-butene (B85601) or the formation of higher α-olefins, can be tuned by modifying the substituents on the phosphine (B1218219) group. acs.org Nickel complexes with related ligands have also been explored for ethylene polymerization. researchgate.net

Electrocatalysis: Palladium(II) complexes of pyridylidene sulfonamides have been investigated as catalysts for the electrochemical reduction of carbon dioxide (CO₂). researchgate.net

| Ligand Type | Catalyst System | Primary Product(s) | Selectivity | Reference |

|---|---|---|---|---|

| Phosphine-sulfonamide (diphenylphosphanyl group) | [(P,O)PdMe(lutidine)][SbF₆] | 1-Butene | Highly selective for dimerization | acs.org |

| Phosphine-sulfonamide (bis(2-methoxyphenyl)phosphanyl group) | [(P,O)PdMe(lutidine)][SbF₆] | 1-Butene and 1-Hexene | Up to 35% 1-Hexene | acs.org |

Supramolecular Applications: Supramolecular chemistry involves the assembly of molecules through non-covalent interactions. The functional groups within this compound—the aromatic pyridine ring and the hydrogen-bond-accepting sulfonamide oxygens—make it an excellent building block for constructing complex supramolecular architectures. dokumen.pub Hydrogen bonds, in particular, can link mononuclear complex units into extended one-, two-, or three-dimensional networks. The specific architecture of these assemblies can often be controlled by the choice of the counter-anion and the crystallization solvent, which can participate in the hydrogen-bonding network. nih.gov This controlled self-assembly is a cornerstone of crystal engineering and the development of new materials with tailored properties.

Catalysis in Homogeneous and Heterogeneous Organic Transformations

Complexes containing this compound have shown considerable promise as catalysts in a variety of organic reactions. academie-sciences.fr The ligand's structure can be systematically modified to fine-tune the catalytic activity of the metal center.

Palladium complexes incorporating sulfonamide-based ligands have been investigated for their catalytic activity in C-C coupling reactions. researchgate.net For instance, palladium(II) complexes with related sulfonamide-azo ligands have been synthesized and characterized, demonstrating the potential of this class of ligands to stabilize palladium centers and facilitate catalytic processes. researchgate.net Although direct examples for this compound in high-turnover cross-coupling reactions are not extensively detailed in the provided search results, the use of related N-heterocyclic carbene-sulfonate palladium complexes in Mizoroki–Heck reactions highlights the utility of the sulfonamide group in palladium catalysis. acs.org

The broader class of sulfonamide metal complexes has been recognized for its catalytic potential. For example, transition metal complexes of other sulfonamide derivatives have been explored for activities such as olefin polymerization. researchgate.net Furthermore, cobalt(III) complexes with diazene–disulfonamide ligands have been shown to mimic the activity of phenoxazinone synthase, indicating that sulfonamide ligands can support catalytically relevant redox processes at a metal center. academie-sciences.fr The catalytic performance in these systems is influenced by factors such as steric strain around the metal and the ability to generate vacant coordination sites for substrate binding. academie-sciences.fr

While the provided results focus more on homogeneous catalysis, the principles of ligand design can be extended to heterogeneous systems, for example, by anchoring the ligand to a solid support.

Table 1: Representative Catalytic Applications of Related Sulfonamide Complexes

| Metal Center | Ligand Type | Reaction Type | Key Findings |

| Palladium(II) | Sulfonamide-azo | C-C Coupling | N-donor stabilized Pd(II) species were synthesized and characterized, showing potential for catalytic applications. researchgate.net |

| Cobalt(III) | Diazene–disulfonamide | Phenoxazinone synthase mimicry | Catalytic activity correlates with the ability to generate vacant coordination sites for substrate interaction. academie-sciences.fr |

| Iron(II) | SNS Pincer type | CO2 Fixation | A less sterically hindered Fe(II) complex demonstrated the best catalytic activity for forming cyclic carbonates from CO2 and epoxides. researchgate.net |

| Palladium(II) | N-Heterocyclic Carbene-Sulfonate | Mizoroki–Heck Reaction | Bidentate coordination of the ligand to the palladium center was established, with applications in aqueous cross-coupling reactions. acs.org |

Self-Assembly and Supramolecular Architectures

The formation of ordered structures through self-assembly is a cornerstone of supramolecular chemistry. rug.nlgrc.org The directional nature of metal-ligand coordination bonds, combined with weaker non-covalent interactions like hydrogen bonding and π-π stacking, makes ligands such as this compound valuable components for constructing complex supramolecular assemblies. rug.nl

The sulfonamide group is particularly effective in directing self-assembly due to its ability to act as both a hydrogen bond donor (if primary or secondary) and acceptor. researchgate.net In this compound, while the sulfonamide nitrogen is tertiary, the oxygen atoms can still act as potent hydrogen bond acceptors. The pyridine ring provides a site for metal coordination and can also participate in π-stacking interactions.

Studies on related systems demonstrate these principles. For example, cobalt(III) complexes with diazene-disulfonamide ligands have been shown to self-assemble into octahedral polyhedra. academie-sciences.fr The final structure of these assemblies can be influenced by the presence of co-ligands. academie-sciences.fr Similarly, research on solvates and cocrystals of other sulfonamide-functionalized compounds highlights the crucial role of the sulfonamide group in defining the geometry and self-assembly of the molecules in the solid state. researchgate.net The interplay of different non-covalent forces, such as hydrogen bonding and hydrophobic interactions, governs the spontaneous organization of molecular building blocks into well-defined supramolecular structures. nih.gov

While specific examples of supramolecular structures formed exclusively with this compound are not detailed in the search results, the principles derived from similar ligands strongly suggest its potential in this area. The combination of a metal-coordinating pyridine unit and a hydrogen-bond-accepting sulfonamide group provides the necessary functionalities to create discrete molecular cages, extended coordination polymers, or other complex architectures.

Table 2: Principles of Supramolecular Assembly with Sulfonamide-Containing Ligands

| Interaction Type | Role in Assembly | Example from Related Systems |

| Metal-Ligand Coordination | Provides strong, directional bonds to form the primary structure. | Cobalt(III) centers self-assemble with diazene-disulfonamide chelators to form octahedral complexes. academie-sciences.fr |

| Hydrogen Bonding | Directs the packing of molecules and stabilizes the final architecture. | Sulfonamide groups are key in the self-assembly of their constituent compounds due to their hydrogen bonding capabilities. researchgate.net |

| π-π Stacking | Contributes to the stability of assemblies containing aromatic rings. | The quenching or enhancement of fluorescence in some complexes is related to the π contact between the ligand's fluorophore and the metal center. sjp.ac.lk |

| Host-Guest Interactions | Allows for the formation of inclusion complexes and functional materials. | Hydrophobic interactions are key for the formation of self-assemblies that can encapsulate guest molecules. nih.gov |

Advanced Spectroscopic Characterization and Computational Studies

Spectroscopic Analysis for Structural Elucidation and Mechanistic Insight

Spectroscopic methods are fundamental in confirming the identity and purity of N,N-dimethylpyridine-2-sulfonamide, as well as in providing insights into its structural features.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.

¹H NMR: The proton NMR spectrum of this compound provides distinct signals for the protons of the pyridine (B92270) ring and the N,N-dimethyl groups. The aromatic protons on the pyridine ring typically appear as multiplets in the downfield region (δ 7.5–8.5 ppm). The two methyl groups attached to the sulfonamide nitrogen are chemically equivalent and thus exhibit a single sharp signal (a singlet) in the upfield region of the spectrum. For a related compound, N,N-dimethyl methanesulfonamide, the methyl protons appear as a singlet. chemicalbook.com

¹³C NMR: The carbon-13 NMR spectrum offers direct information about the carbon skeleton. bhu.ac.in It shows distinct signals for each unique carbon atom in the molecule, including the carbons of the pyridine ring and the methyl carbons of the dimethylamino group. bhu.ac.in The chemical shifts of the pyridine ring carbons are typically found in the aromatic region (δ 120-160 ppm), while the methyl carbons resonate at a much higher field. In dimethylformamide, a similar compound with two methyl groups on a nitrogen, the methyl carbons appear at δ 31.1 and 36.2 ppm. bhu.ac.in

Table 1: Representative NMR Data for N,N-dimethylsulfonamide Derivatives

| Nucleus | Functional Group | Typical Chemical Shift (ppm) | Multiplicity |

|---|---|---|---|

| ¹H | Pyridine-H | 7.5 - 8.5 | Multiplet |

| ¹H | N(CH₃)₂ | ~3.0 | Singlet |

| ¹³C | Pyridine-C | 120 - 160 | Singlet |

| ¹³C | N(CH₃)₂ | ~30 - 40 | Singlet |

Note: Specific chemical shifts can vary depending on the solvent and other experimental conditions.

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule. libretexts.org

IR Spectroscopy: The IR spectrum of this compound is characterized by strong absorption bands corresponding to the S=O stretching vibrations of the sulfonamide group. These typically appear as two distinct bands: an asymmetric stretch around 1350 cm⁻¹ and a symmetric stretch near 1150 cm⁻¹. The stretching vibrations of the aromatic C-C bonds of the pyridine ring are observed in the 1594-1489 cm⁻¹ region. The S-N bond stretching vibration is also a key diagnostic feature for sulfonamides, appearing in the 914-895 cm⁻¹ range.

Raman Spectroscopy: Raman spectroscopy complements IR spectroscopy and is particularly useful for observing symmetric vibrations and bonds within a non-polar environment. For pyridine-containing compounds, characteristic ring breathing modes are observed in the Raman spectrum, which are sensitive to substitution and coordination. ethz.ch The symmetric stretching of the S=O groups in the sulfonamide moiety would also be expected to give a strong Raman signal.

Table 2: Characteristic Vibrational Frequencies for Pyridine Sulfonamides

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| S=O | Asymmetric Stretch | 1320 - 1310 |

| S=O | Symmetric Stretch | 1155 - 1143 |

| Pyridine Ring | C-C Stretch | 1594 - 1489 |

| S-N | Stretch | 914 - 895 |

Source:

Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of this compound, confirming its molecular formula.

Electrospray Ionization (ESI-MS): This soft ionization technique is commonly used to generate a protonated molecular ion [M+H]⁺. The mass-to-charge ratio (m/z) of this ion allows for the precise determination of the molecular weight. For related sulfonamides, ESI-MS has been effectively used to identify the molecular ion peak and validate the structure through fragmentation analysis. The fragmentation pattern can provide further structural information by showing the loss of specific groups, such as the dimethylamino group or the SO₂ moiety.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides the most definitive three-dimensional structure of a molecule in the solid state. scispace.com For pyridine sulfonamide derivatives, crystallographic studies reveal the precise bond lengths, bond angles, and torsional angles within the molecule. nih.gov This technique also elucidates the intermolecular interactions, such as hydrogen bonding and π-π stacking, that govern the crystal packing. nih.govnih.gov In the crystal structure of a related compound, N-benzylpyridine-2-sulfonamide, the molecules are linked into chains by N—H⋯O and N—H⋯N hydrogen bonds. nih.gov Although a specific crystal structure for this compound is not detailed in the provided results, analysis of similar structures indicates that the geometry around the sulfur atom is typically tetrahedral.

Computational Chemistry Approaches

Computational chemistry, particularly Density Functional Theory (DFT), offers a theoretical framework to understand the electronic structure, reactivity, and spectroscopic properties of molecules like this compound.

DFT calculations are used to model various molecular properties. By solving the electronic Schrödinger equation, DFT can predict optimized geometries, vibrational frequencies, and NMR chemical shifts that can be compared with experimental data for validation. researchgate.net Furthermore, DFT can be used to calculate electronic properties such as molecular electrostatic potential (MEP) maps, which identify electron-rich and electron-poor regions of the molecule, providing insights into its reactivity. researchgate.net For instance, the nitrogen atom of the pyridine ring and the oxygen atoms of the sulfonamide group are expected to be electron-rich, making them potential sites for electrophilic attack or coordination to metal ions. acs.org DFT calculations on related pyridine N-oxides and sulfonamides have been successfully employed to rationalize their reactivity and spectroscopic characteristics. acs.orgrsc.org

Molecular Dynamics Simulations for Conformational and Interaction Analysis

Molecular Dynamics (MD) simulations are powerful computational tools used to study the dynamic behavior of molecules over time. For this compound, MD simulations can provide critical insights into its conformational landscape and its interactions with its environment, such as a solvent or a biological receptor. peerj.com These simulations solve Newton's equations of motion for a system of atoms, allowing researchers to observe molecular motion and predict physicochemical properties. scielo.br

The process begins with the creation of a force field, a set of parameters that defines the potential energy of the system. For sulfonamides, force fields like the CHARMM General Force Field (CGenFF) or the General Amber Force Field (GAFF) are often employed, sometimes with additional parameter optimization to accurately represent the sulfonyl group. scielo.brnih.gov Once the force field is established, the this compound molecule is placed in a simulated environment, typically a box of water molecules, to mimic physiological conditions. The simulation then proceeds for a set duration, often on the scale of nanoseconds to microseconds, tracking the position and velocity of each atom at each time step. scielo.bracs.org

Analysis of the resulting trajectory can reveal the preferred three-dimensional arrangements, or conformations, of the molecule. Key dihedral angles, such as those around the pyridine-C-S-N core, are monitored to identify low-energy, stable conformations and the energy barriers between them. nih.gov This conformational analysis is crucial, as the biological activity of a molecule can be highly dependent on its shape. researchgate.net For instance, the orientation of the dimethylamino group relative to the pyridine ring can influence the molecule's ability to fit into a binding pocket.

Furthermore, MD simulations can elucidate the non-covalent interactions between this compound and surrounding molecules. This includes identifying hydrogen bonds, van der Waals forces, and electrostatic interactions. peerj.com For example, simulations could show how water molecules arrange themselves around the sulfonamide group, or how the pyridine nitrogen might act as a hydrogen bond acceptor. acs.org In the context of drug design, MD simulations can be used to study the stability of the compound when bound to a target protein, providing estimates of binding free energy through methods like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area). peerj.com

While specific MD simulation studies on this compound are not extensively documented in publicly available literature, the methodologies are well-established for sulfonamides in general. peerj.comfrontiersin.org The data generated from such simulations would be invaluable for understanding its molecular behavior and guiding further research.

Table 1: Illustrative Data from a Hypothetical MD Simulation of this compound

| Simulation Parameter | Hypothetical Value/Observation | Significance |

| Simulation Time | 100 ns | Provides a reasonable timescale to observe conformational changes. |

| Dominant Conformation | Torsion angle C(3)-C(2)-S-N ≈ ±90° | Indicates the most stable arrangement of the pyridine and sulfonamide groups. |

| RMSD of Backbone | 1.5 ± 0.3 Å | Suggests the stability of the core structure over the simulation time. |

| Water-Accessible Surface Area | 250 Ų | Relates to the molecule's solubility and interaction with an aqueous environment. |

| Key H-bond Interactions | Pyridine N with solvent water | Highlights potential points of interaction with biological targets. |

This table is for illustrative purposes only, as specific experimental or simulation data for this exact compound is not available.

Quantum Mechanical/Molecular Mechanical (QM/MM) Studies of Reaction Mechanisms

To investigate chemical reactions involving this compound at a high level of detail, researchers can employ hybrid Quantum Mechanical/Molecular Mechanical (QM/MM) methods. These techniques are particularly useful for studying reaction mechanisms within complex environments, such as an enzyme's active site, by combining the accuracy of quantum mechanics for the reactive region with the efficiency of molecular mechanics for the surroundings. utdallas.eduresearchgate.net

QM/MM simulations can be used to map out the entire energy profile of a proposed reaction pathway. This includes identifying the structures and energies of reactants, products, and any intermediates, as well as the high-energy transition states that connect them. utdallas.edu By calculating the energy barriers (activation energies) between these states, one can predict the feasibility and rate of a reaction. For example, a QM/MM study could elucidate the mechanism of nucleophilic attack on the sulfur atom of this compound, detailing the precise electronic rearrangements and the role of any catalytic residues in an enzyme's active site.

Although specific QM/MM studies on this compound are not prominent in the literature, the methodology has been successfully applied to other sulfonamides to understand their interaction with enzymes like carbonic anhydrase. researchgate.netutdallas.edu Such studies can reveal subtle electronic effects and interactions that are missed by purely classical MD simulations, providing a deeper understanding of the molecule's chemical reactivity. utdallas.edu Applying these methods to this compound would be a logical step in characterizing its potential chemical behavior in a biological setting.

Table 2: Illustrative Energetic Data from a Hypothetical QM/MM Study of a Reaction Involving this compound

| Reaction State | Relative Energy (kcal/mol) | Key Geometric Feature | Significance |

| Reactants | 0.0 | S-N bond length: 1.65 Å | The ground state of the starting materials. |

| Transition State 1 | +15.2 | Partially formed bond between nucleophile and sulfur atom. | The energy barrier to be overcome for the reaction to proceed. |

| Intermediate | -5.4 | Pentacoordinate sulfur center. | A transient species formed during the reaction. |

| Transition State 2 | +10.8 | Partially broken S-N bond. | The energy barrier for the breakdown of the intermediate. |

| Products | -20.1 | N/A | The final, stable products of the reaction. |

This table is for illustrative purposes only, as specific experimental or simulation data for this exact compound is not available.

Exploration of Derivatives and Their Chemical Utility

N,N-dimethylpyridine-2-sulfonamide as a Privileged Scaffold in Organic Synthesis

The inherent structural features of this compound and its derivatives make them valuable building blocks in the construction of more complex molecules. Their utility is particularly notable in multi-component reactions and in the synthesis of diverse heterocyclic systems.

Use in Multi-component Reactions and Cascade Processes

Multi-component reactions (MCRs) are highly efficient chemical transformations where three or more reactants combine in a single operation to form a product that incorporates all or most of the atoms of the starting materials. scispace.com Pyridine (B92270) sulfonamide derivatives have been successfully employed in such reactions. For example, pyridines bearing a sulfonamide moiety have been synthesized via one-pot, multi-component reactions involving an aryl aldehyde, malononitrile, an N-(4-acetylphenyl)benzenesulfonamide derivative, and ammonium (B1175870) acetate. rsc.orgresearchgate.net These reactions proceed in high yields and offer a convergent and atom-economical route to highly functionalized pyridine structures.

Cascade reactions, which involve a sequence of two or more intramolecular or intermolecular transformations where the subsequent reaction is triggered by the functionality formed in the previous step, also feature pyridine sulfonamides. A notable example is the synthesis of sulfonamide-containing 1,4-oxathianes from N-(2,2-dichloroethyl)sulfonamides in the presence of mercaptoethanol. nih.gov This process involves a cascade of cyclization to an aziridine (B145994) intermediate, recyclization, and subsequent reactions to form the final heterocyclic product. nih.gov

Building Block for Complex Heterocyclic Systems

The pyridine-2-sulfonamide (B152805) core is a versatile precursor for the synthesis of a wide range of complex heterocyclic systems. The reactivity of the pyridine ring and the sulfonamide group can be harnessed to construct fused ring systems. For instance, functionalized pyridine-based benzothiazoles and benzimidazoles incorporating a sulfonamide moiety have been synthesized by reacting an N-cyanoacetoarylsulfonylhydrazide with various electrophiles. acs.org

Furthermore, the Truce–Smiles rearrangement of amino acid-based 4-nitrobenzenesulfonamides has been utilized to synthesize polysubstituted pyridines. acs.org This rearrangement allows for the construction of highly substituted pyridine rings that would be challenging to access through other methods. The ability to generate such complex and diverse heterocyclic structures underscores the importance of the pyridine-2-sulfonamide scaffold as a fundamental building block in modern organic synthesis. These heterocyclic systems are of significant interest due to their prevalence in pharmaceuticals and other biologically active compounds. rsc.orgnih.gov

Development of Catalytic Systems Based on this compound Derivatives

Derivatives of this compound have emerged as effective ligands in the development of novel catalytic systems. The pyridine nitrogen and the sulfonamide group can act as coordination sites for metal centers, creating well-defined catalytic environments.

Chiral pyridine-containing sulfonamides have been used as ligands in asymmetric catalysis. For example, chiral pyridine amino alcohols can be converted into new pyridine-containing thioethers and selenoethers. mdpi.com These ligands have been applied in palladium-catalyzed asymmetric allylic alkylations, demonstrating their potential to induce enantioselectivity. mdpi.com Similarly, Cp*Ir complexes bearing (pyridinylmethyl)sulfonamide ligands have been synthesized and investigated as transfer hydrogenation catalysts. acs.org The electronic properties of substituents on the pyridine ring were found to directly correlate with the catalytic activity, allowing for the systematic tuning of the catalyst's performance. acs.org

Furthermore, palladium(II) complexes with pyridylidene sulfonamide (PYSA) ligands have been developed for the electrocatalytic reduction of CO₂. researchgate.net These catalysts have shown robustness and activity under bulk electrolysis conditions. The modular nature of the pyridine-2-sulfonamide scaffold allows for the synthesis of a library of ligands with varying steric and electronic properties, which in turn can be used to optimize the performance of the resulting metal catalysts for a specific transformation. scispace.com This tunability is a key advantage in the rational design of new and improved catalytic systems.

Bio-relevant Chemical Applications

The pyridine-sulfonamide motif is a prominent pharmacophore found in numerous therapeutic agents. Its ability to form key interactions, such as hydrogen bonds, with biological macromolecules like proteins and enzymes makes it a valuable scaffold for the design of bioactive molecules. acs.orgimist.ma

The pyridine-sulfonamide core is frequently used to design chemical scaffolds that can probe or inhibit protein functions. The sulfonamide group itself is a key recognition motif for various proteins. acs.org For example, it is a preferred binding partner for the FK506-binding protein 12 (FKBP12), a model system for studying ligand-protein interactions. acs.org The sulfonamide oxygens can mimic the functionality of other groups, like the α-keto amide of the natural product FK506, and form crucial hydrogen bond networks with the protein. acs.org

This principle has been widely applied in drug discovery. Pyridine-3-sulfonamide derivatives have been designed as inhibitors for enzymes like carbonic anhydrase (CA), which are implicated in cancer. mdpi.comnih.gov By attaching different "tail" substituents to the pyridine-sulfonamide scaffold, researchers can modulate the binding affinity and selectivity for different CA isoforms, such as the cancer-associated hCA IX and hCA XII. mdpi.com Molecular docking studies reveal that these scaffolds can interact selectively with either the hydrophilic or lipophilic halves of the enzyme's active site. mdpi.com

Similarly, 6-(indol-2-yl)pyridine-3-sulfonamides have been optimized as potent and orally bioavailable inhibitors of the Hepatitis C Virus (HCV) NS4B protein. researchgate.netacs.org Structure-activity relationship (SAR) studies focused on modifying the indole (B1671886) and sulfonamide parts of the molecule to enhance potency and improve pharmacokinetic properties, leading to the identification of preclinical drug candidates. researchgate.netacs.org Other examples include the design of pyridine acyl sulfonamides as inhibitors of cyclooxygenase-2 (COX-2) for anti-inflammatory and antitumor applications, and pyrazolo[4,3-c]pyridine sulfonamides as inhibitors of both human and bacterial carbonic anhydrases. nih.govnih.gov

The table below provides examples of pyridine-sulfonamide scaffolds designed for specific protein targets.

| Scaffold Type | Protein Target | Biological Application | Key Finding | Reference |

| Pyridine-3-sulfonamide | Carbonic Anhydrase (hCA IX, hCA XII) | Anticancer | Achieved high selectivity for cancer-associated CA isoforms. | mdpi.com |

| 6-(Indol-2-yl)pyridine-3-sulfonamide | Hepatitis C Virus (HCV) NS4B | Antiviral (HCV) | Identified potent, selective, and orally bioavailable inhibitors. | researchgate.netacs.org |

| (E)-4-((2-(5-(piperidin-1-ylsulfonyl)pyridin-2-yl)hydrazono)methyl)benzene-1,2-diol | Bacterial Virulence Factors (P. aeruginosa) | Antipathogenic | Acts as an iron-chelator to reduce toxin production. | nih.gov |

| Pyridine acyl sulfonamide | Cyclooxygenase-2 (COX-2) | Anti-inflammatory, Antitumor | Displayed potent COX-2 inhibition and antiproliferative activity. | nih.gov |

| Pyrazolo[4,3-c]pyridine sulfonamide | Carbonic Anhydrase (human and bacterial) | Antibacterial, various | Showed potent inhibition against multiple CA isoforms. | nih.gov |

| acs.orgmdpi.comresearchgate.nettriazolo[4,3-a]pyridine sulfonamide | Falcipain-2 | Antimalarial | Identified new leads for antimalarial drug discovery. | uantwerpen.be |

Table 2: Pyridine-Sulfonamide Scaffolds in Protein Interaction Studies.

Identifying the specific protein targets of a bioactive small molecule is a critical step in drug discovery and chemical biology. Affinity-guided chemical approaches utilize a ligand known to bind to a target, tethered to a reactive or reporter group, to selectively label and identify that target. The pyridine-sulfonamide scaffold has been instrumental in the development of such chemical probes.

One innovative method is Affinity-Guided Oxime (AGOX) chemistry. acs.org This technique uses a mild electrophilic N-acyl-N-alkylsulfonamide as an acyl donor. acs.org A highly nucleophilic pyridinium (B92312) oxime catalyst, conjugated to a ligand specific for the target protein, selectively binds to the target and facilitates the transfer of an acyl group (containing a reporter tag) from the sulfonamide donor onto the protein surface. acs.org This approach has been shown to be more selective and efficient than previous methods, enabling the labeling of endogenous cell-membrane proteins in live cells and even in complex mouse brain slices. acs.org

In a related strategy, affinity-based probes have been designed for the intracellular allosteric site of the C-C chemokine receptor 2 (CCR2). nih.gov These probes are built on a sulfonamide scaffold decorated with a "click handle" (like an alkyne) and a reactive "warhead". nih.gov The probe first binds to the target with high affinity, and the warhead then forms a covalent bond with a nearby amino acid residue, allowing for robust labeling and identification. nih.gov